8-(Trifluoromethyl)quinoline
Overview
Description
8-(Trifluoromethyl)quinoline is a heterocyclic building block . It is used in laboratory chemicals . Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions and were tested for their antimicrobial actions .
Synthesis Analysis
Bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence . A series of novel trifluoromethylquinoline derivatives were designed, synthesized, and evaluated for antitumor activities .
Molecular Structure Analysis
The molecular formula of 8-(Trifluoromethyl)quinoline is C10H6F3N . The molecular weight is 197.16 g/mol . The exact mass and monoisotopic mass are 197.04523368 g/mol .
Chemical Reactions Analysis
Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Condensation reaction of quinoline derivatives has been reported .
Physical And Chemical Properties Analysis
The molecular weight of 8-(Trifluoromethyl)quinoline is 197.16 g/mol . The XLogP3 is 2.5 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 0 . The topological polar surface area is 12.9 Ų . The complexity is 202 .
Scientific Research Applications
Synthesis of Fluorinated Quinolines
- Scientific Field: Organic Chemistry
- Application Summary: 8-(Trifluoromethyl)quinoline is used in the synthesis of fluorinated quinolines. These compounds have a variety of applications due to their unique properties, which are enhanced by the incorporation of a fluorine atom .
- Methods of Application: A variety of synthetic methods are used, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
- Results: The synthesis of fluorinated quinolines has led to the development of compounds with remarkable biological activity, some of which have found applications in medicine .
Corrosion Inhibition
- Scientific Field: Material Science
- Application Summary: 8-(Trifluoromethyl)quinoline (CTQ) has been experimentally investigated as a corrosion inhibitor for mild steel in acidic medium .
- Methods of Application: The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques .
- Results: The results suggested that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .
Drug Discovery and Catalysis
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 8-(Trifluoromethyl)quinoline is used in drug discovery and catalysis due to its intricate structure and diverse applications.
- Methods of Application: The specific methods of application are not detailed in the source.
- Results: The results of these applications are not provided in the source.
Synthesis of Analgesic Compound
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 8-(Trifluoromethyl)quinoline is used in the synthesis of the analgesic compound, floctafenine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of these applications are not provided in the source .
Antimicrobial Actions
- Scientific Field: Microbiology
- Application Summary: Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of these applications are not provided in the source .
Synthesis of Fluorinated Quinolones
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs, such as fluoroquine [7-fluoro-4- (diethyl-amino-1-methylbutylamino)quinoline] and mefloquine .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of these applications are not provided in the source .
Synthesis of Trifluoromethyl-substituted Quinolinoquinolines
- Scientific Field: Organic Chemistry
- Application Summary: Bis(trifluoromethyl)-substituted quinolinoquinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results of these applications are not provided in the source .
Corrosion Inhibition
- Scientific Field: Material Science
- Application Summary: 4-Chloro,8-(Trifluoromethyl)Quinoline (CTQ) has been experimentally investigated as a corrosion inhibitor for mild steel in acidic medium .
- Methods of Application: The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques at 303–333 K .
- Results: The results suggested that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .
Safety And Hazards
8-(Trifluoromethyl)quinoline causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .
properties
IUPAC Name |
8-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUSUNIYLSPER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505603 | |
Record name | 8-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)quinoline | |
CAS RN |
317-57-7 | |
Record name | 8-(Trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.